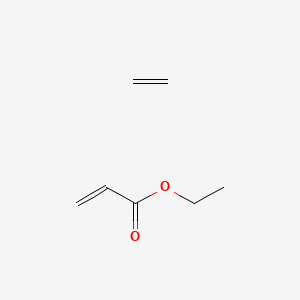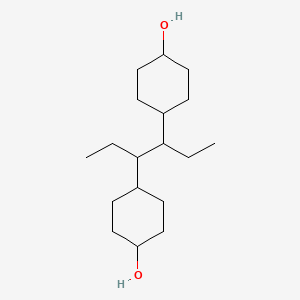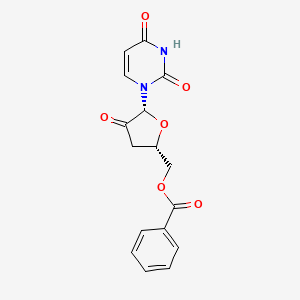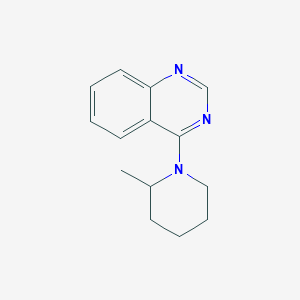
4-(2-Methylpiperidin-1-yl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-methylpiperidin-1-yl)quinazoline is a member of the class of quinazolines that is quinazoline which is substituted by a 2-methylpiperidin-1-yl group at position 4. It is a member of quinazolines and a member of piperidines.
Scientific Research Applications
1. Antagonist Properties in Histamine Receptors
Research has shown that quinazoline derivatives, including 4-(2-Methylpiperidin-1-yl)quinazoline, exhibit antagonist properties at histamine receptors. For example, a study demonstrated the effectiveness of quinazoline sulfonamides as inverse agonists at the human histamine H4 receptor (H4R), suggesting potential for anti-inflammatory applications in vivo (Smits et al., 2010).
2. Anti-inflammatory and Antitubercular Activity
Quinazoline derivatives have been synthesized and characterized for their anti-inflammatory properties. Some studies indicate that specific quinazoline compounds are effective in reducing inflammation in animal models (Srivastav et al., 2009). Additionally, certain quinazoline-4-one analogs have shown significant antitubercular activity against Mycobacterium tuberculosis (Myangar et al., 2012).
3. Potential in Alzheimer's Disease Treatment
Quinazoline compounds have been explored for their potential in treating Alzheimer's disease. A study identified quinazoline derivatives as dual inhibitors of cholinesterases and as agents capable of preventing beta-amyloid aggregation, indicating a multi-targeting approach for Alzheimer's treatment (Mohamed et al., 2017).
4. Anticancer Properties
Several studies have highlighted the anticancer properties of quinazoline derivatives. For instance, research on 4-amino quinazoline sulfonamide derivatives indicated potential anticancer activity against breast cancer cell lines (Kumar et al., 2018). Another study demonstrated the cytotoxic effects of a quinazoline derivative on human cancer cell line HeLa, suggesting its potential as an anticancer drug (Ovádeková et al., 2005).
5. Antimicrobial Activity
Quinazoline derivatives have also been identified for their broad-spectrum antimicrobial activity against various microorganisms. A study synthesized a series of quinazoline compounds that demonstrated effective inhibition of bacterial growth, highlighting their potential as antimicrobial agents (Buha et al., 2012).
properties
Product Name |
4-(2-Methylpiperidin-1-yl)quinazoline |
|---|---|
Molecular Formula |
C14H17N3 |
Molecular Weight |
227.3 g/mol |
IUPAC Name |
4-(2-methylpiperidin-1-yl)quinazoline |
InChI |
InChI=1S/C14H17N3/c1-11-6-4-5-9-17(11)14-12-7-2-3-8-13(12)15-10-16-14/h2-3,7-8,10-11H,4-6,9H2,1H3 |
InChI Key |
BOEIMGXBJBIBFB-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C2=NC=NC3=CC=CC=C32 |
Canonical SMILES |
CC1CCCCN1C2=NC=NC3=CC=CC=C32 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone](/img/structure/B1228093.png)
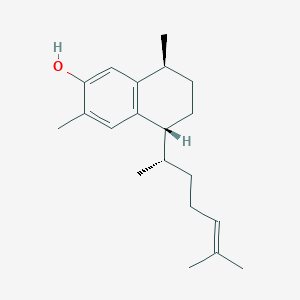
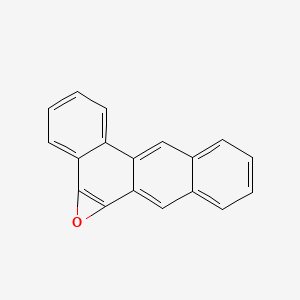
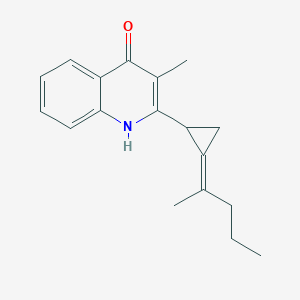
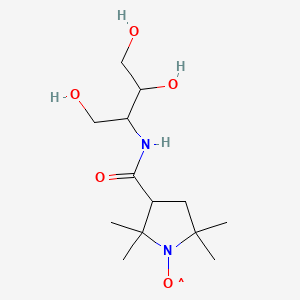

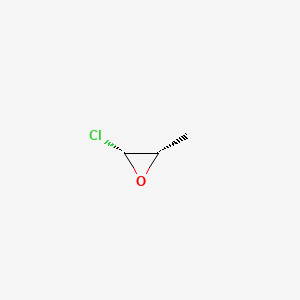
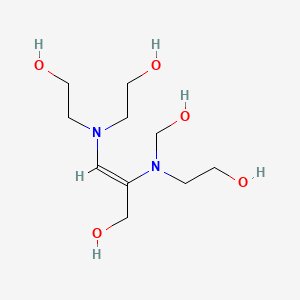

![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-[[(S)-carboxy(3,4-dihydroxyphenyl)methoxy]imino]acetyl]amino]-8-oxo-, (6R,7R)-](/img/structure/B1228104.png)
